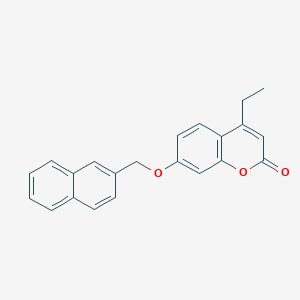
3,4-dimethylphenyl (4-chloro-2-oxo-1,3-benzothiazol-3(2H)-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-dimethylphenyl (4-chloro-2-oxo-1,3-benzothiazol-3(2H)-yl)acetate, also known as DMBA, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. DMBA has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Wirkmechanismus
3,4-dimethylphenyl (4-chloro-2-oxo-1,3-benzothiazol-3(2H)-yl)acetate exerts its biological activity through the inhibition of various enzymes and proteins involved in cellular processes such as cell proliferation, apoptosis, and inflammation. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. This compound has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the induction of oxidative stress, DNA damage, and apoptosis. This compound has been shown to induce the production of reactive oxygen species (ROS), which can cause oxidative damage to cellular components such as DNA, proteins, and lipids. This compound has also been shown to induce DNA damage, which can lead to mutations and the development of cancer. This compound has been shown to induce apoptosis, a programmed cell death mechanism that is important for the maintenance of cellular homeostasis.
Vorteile Und Einschränkungen Für Laborexperimente
3,4-dimethylphenyl (4-chloro-2-oxo-1,3-benzothiazol-3(2H)-yl)acetate has several advantages for lab experiments, including its ease of synthesis and availability. This compound is also relatively stable and can be stored for long periods without significant degradation. However, this compound also has some limitations for lab experiments, including its potential toxicity and the need for proper safety precautions when handling the compound. This compound can also be difficult to work with due to its insolubility in water and many organic solvents.
Zukünftige Richtungen
There are several future directions for research on 3,4-dimethylphenyl (4-chloro-2-oxo-1,3-benzothiazol-3(2H)-yl)acetate, including the development of more effective synthesis methods, the identification of novel targets for this compound's biological activity, and the development of this compound-based therapeutics for various diseases. This compound's potential applications in the field of medicinal chemistry and drug discovery make it an exciting area of research for future studies.
Synthesemethoden
3,4-dimethylphenyl (4-chloro-2-oxo-1,3-benzothiazol-3(2H)-yl)acetate can be synthesized through a multi-step reaction process starting from 3,4-dimethylphenol. The first step involves the conversion of 3,4-dimethylphenol to 3,4-dimethylphenylacetic acid through a Friedel-Crafts acylation reaction. The second step involves the conversion of 3,4-dimethylphenylacetic acid to this compound through a cyclization reaction in the presence of thionyl chloride and 2-aminobenzothiazole.
Wissenschaftliche Forschungsanwendungen
3,4-dimethylphenyl (4-chloro-2-oxo-1,3-benzothiazol-3(2H)-yl)acetate has potential applications in various fields of scientific research, including medicinal chemistry, biochemistry, and pharmacology. This compound has been studied for its anticancer properties and has shown promising results in inhibiting the growth of cancer cells. This compound has also been studied as a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
(3,4-dimethylphenyl) 2-(4-chloro-2-oxo-1,3-benzothiazol-3-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO3S/c1-10-6-7-12(8-11(10)2)22-15(20)9-19-16-13(18)4-3-5-14(16)23-17(19)21/h3-8H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBAOJOXGMYPDOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OC(=O)CN2C3=C(C=CC=C3Cl)SC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-allyl-N-{2-[4-(benzyloxy)phenoxy]ethyl}-2-propen-1-amine](/img/structure/B5723177.png)
![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,2,5-trimethylbenzamide](/img/structure/B5723178.png)

![N-(2,4-dimethylphenyl)-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B5723187.png)
![ethyl 2-{[3-(5-methyl-2-furyl)acryloyl]amino}benzoate](/img/structure/B5723195.png)
![2-[4-(dimethylamino)phenyl]-4-(3-nitrophenyl)-6H-1,3-oxazin-6-one](/img/structure/B5723213.png)

![N-{2-[(trifluoromethyl)thio]phenyl}acetamide](/img/structure/B5723234.png)
![4-{[(2-methoxy-1-naphthyl)methylene]amino}-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5723245.png)
![1-[(2,3-dichloro-4-methoxyphenyl)sulfonyl]piperidine](/img/structure/B5723249.png)
